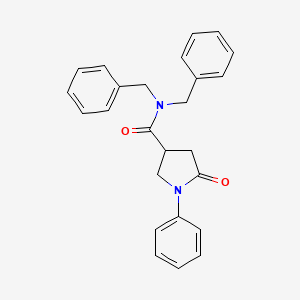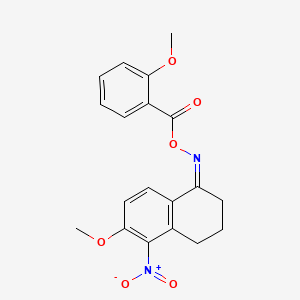![molecular formula C20H24N2O4 B3910504 N'-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide CAS No. 6064-34-2](/img/structure/B3910504.png)
N'-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
Overview
Description
N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butylbenzoyl group and dimethoxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of 3,4-dimethoxybenzenecarboximidamide: This intermediate can be synthesized by reacting 3,4-dimethoxybenzoic acid with ammonia (NH₃) or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The final step involves the esterification of 3,4-dimethoxybenzenecarboximidamide with 4-tert-butylbenzoyl chloride in the presence of a base like pyridine or triethylamine to yield N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- 4-tert-butylbenzoic acid derivatives
- 3,4-dimethoxybenzenecarboximidamide analogs
Uniqueness
N’-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is unique due to the combination of its tert-butylbenzoyl and dimethoxybenzenecarboximidamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)15-9-6-13(7-10-15)19(23)26-22-18(21)14-8-11-16(24-4)17(12-14)25-5/h6-12H,1-5H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGKFOPPRUHBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976069 | |
| Record name | N-[(4-tert-Butylbenzoyl)oxy]-3,4-dimethoxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-34-2 | |
| Record name | N-[(4-tert-Butylbenzoyl)oxy]-3,4-dimethoxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one](/img/structure/B3910435.png)

![1-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3910440.png)
![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(2-ETHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B3910463.png)
![{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol](/img/structure/B3910477.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3910490.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910496.png)
![2-hydroxy-N-[(E)-[5-(1-phenyltetrazol-5-yl)sulfanylfuran-2-yl]methylideneamino]benzamide](/img/structure/B3910505.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910509.png)
![N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910525.png)

